molecular formula C15H22N2O2 B6321797 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea CAS No. 1274903-34-2

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea

Cat. No.: B6321797
CAS No.: 1274903-34-2
M. Wt: 262.35 g/mol
InChI Key: SDSACDSMFPRDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a phenyl ring substituted with an acetyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea can be achieved through a multi-step process. One common method involves the reaction of 3-acetylphenylacetic acid with butylamine to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The reaction conditions typically involve:

    Temperature: 0-25°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 1-(2-(3-Carboxyphenyl)ethyl)-3-butylurea

    Reduction: 1-(2-(3-Hydroxyphenyl)ethyl)-3-butylurea

    Substitution: 1-(2-(3-Nitrophenyl)ethyl)-3-butylurea

Scientific Research Applications

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-Acetylphenyl)ethyl)-3-methylurea
  • 1-(2-(3-Acetylphenyl)ethyl)-3-ethylurea
  • 1-(2-(3-Acetylphenyl)ethyl)-3-propylurea

Uniqueness

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

1-[2-(3-acetylphenyl)ethyl]-3-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-4-9-16-15(19)17-10-8-13-6-5-7-14(11-13)12(2)18/h5-7,11H,3-4,8-10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSACDSMFPRDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCC1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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